6-Aminopyridazin-3-carbonitril

Übersicht

Beschreibung

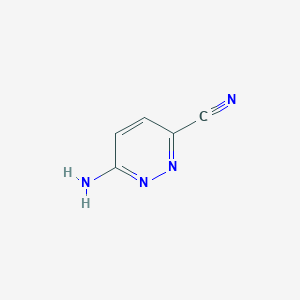

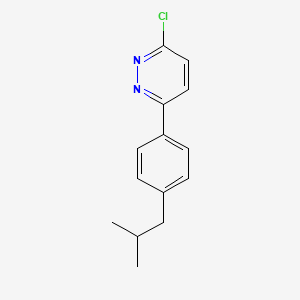

6-Aminopyridazine-3-carbonitrile is a useful research compound. Its molecular formula is C5H4N4 and its molecular weight is 120.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Aminopyridazine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Aminopyridazine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

6-Aminopyridazin-3-carbonitril: ist ein vielseitiger Baustein in der medizinischen Chemie. Er wird zur Synthese verschiedener heterocyclischer Verbindungen verwendet, die ein breites Spektrum an pharmakologischen Aktivitäten aufweisen . Dazu gehören antimikrobielle, antidepressive, antihypertensive und krebshemmende Eigenschaften. Der Pyridazinring, der in dieser Verbindung vorhanden ist, ist ein Schlüsselmerkmal in mehreren kommerziell erhältlichen Medikamenten.

Landwirtschaft

Im landwirtschaftlichen Sektor dient This compound als Vorläufer für die Synthese von Herbiziden und Pestiziden . Seine Derivate sind bekannt für ihre herbizide und antifedante Aktivität, die für den Pflanzenschutz und die Ertragssteigerung entscheidend sind.

Materialwissenschaft

Diese Verbindung wird in der Materialwissenschaft zur Entwicklung neuer Materialien mit potentiellen Anwendungen in der Elektronik und Nanotechnologie verwendet . Ihre stickstoffreiche Struktur macht sie geeignet, fortschrittliche Materialien mit einzigartigen elektrischen Eigenschaften zu schaffen.

Umweltwissenschaften

This compound: wird auf seine Rolle in den Umweltwissenschaften untersucht, insbesondere bei der Entfernung von Schadstoffen und Schwermetallen aus Wasserquellen . Seine Fähigkeit, Komplexe mit verschiedenen Ionen zu bilden, kann für Wasserreinigungstechnologien genutzt werden.

Biochemie

In der Biochemie wird This compound verwendet, um Enzymreaktionen und biologische Pfade zu untersuchen . Es kann als Inhibitor oder Substrat-Mimik wirken und hilft, die Wirkmechanismen verschiedener Enzyme aufzuklären.

Pharmakologie

Die Verbindung hat erhebliche Auswirkungen in der Pharmakologie, wo sie zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen verwendet wird . Ihre strukturelle Vielseitigkeit ermöglicht die Schaffung einer breiten Palette pharmakologisch aktiver Moleküle.

Chemieingenieurwesen

This compound: findet Anwendungen im Chemieingenieurwesen, insbesondere bei der Konstruktion von Prozesskatalysatoren und der Entwicklung synthetischer Wege für komplexe Moleküle . Seine Reaktivität und Stabilität unter verschiedenen Bedingungen machen es zu einem wertvollen Gut in der Reaktionstechnik.

Analytische Chemie

Schließlich wird This compound in der analytischen Chemie als Standard oder Reagenz bei der Entwicklung analytischer Methoden verwendet . Es kann verwendet werden, um Instrumente zu kalibrieren oder als Reaktant beim Nachweis spezifischer Analyten.

Wirkmechanismus

Target of Action

Pyridazine derivatives, which include 6-aminopyridazine-3-carbonitrile, have been shown to exhibit a wide range of pharmacological activities . This suggests that they interact with multiple targets in the body.

Mode of Action

It is known that pyridazine derivatives can interact with various biological targets, leading to a range of physiological effects .

Biochemical Pathways

Pyridazine derivatives have been reported to possess a variety of biological properties, suggesting that they may influence multiple biochemical pathways .

Result of Action

Pyridazine derivatives have been associated with a variety of pharmacological activities, indicating that they can induce a range of molecular and cellular changes .

Eigenschaften

IUPAC Name |

6-aminopyridazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-3-4-1-2-5(7)9-8-4/h1-2H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQONPDVLWRZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90668476 | |

| Record name | 6-Aminopyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90668476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340759-46-8 | |

| Record name | 6-Aminopyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90668476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1486609.png)

![N-[2-(4-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1486618.png)

![3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B1486619.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]oxan-4-amine](/img/structure/B1486630.png)